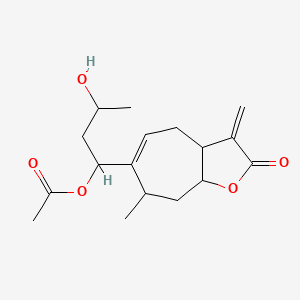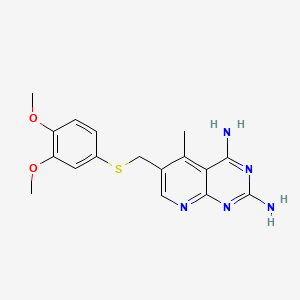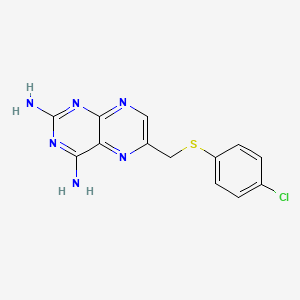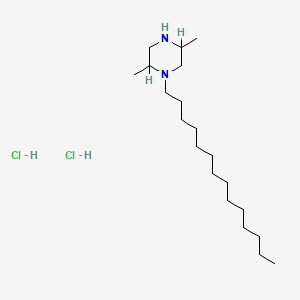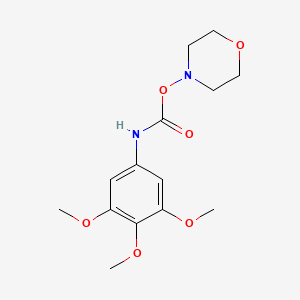
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-: is a complex organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound , the synthesis can be achieved through the following steps:
Formation of the Intermediate: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the 3,4,5-trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can lead to deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to these targets, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- Morpholine, 4-((3,4,5-trimethoxyphenyl)methyl)-
Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in the compound provides unique binding properties and enhances its biological activity compared to other morpholine derivatives. This makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
68061-27-8 |
|---|---|
Molekularformel |
C14H20N2O6 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
morpholin-4-yl N-(3,4,5-trimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O6/c1-18-11-8-10(9-12(19-2)13(11)20-3)15-14(17)22-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
OPBAKSKUNUAENB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)ON2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


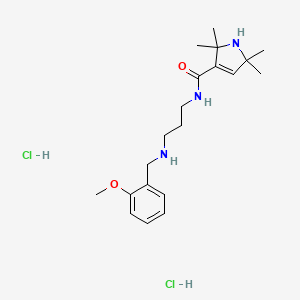
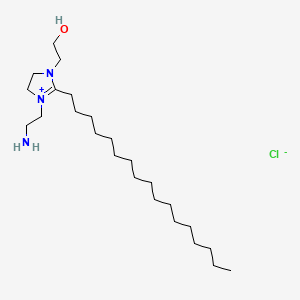
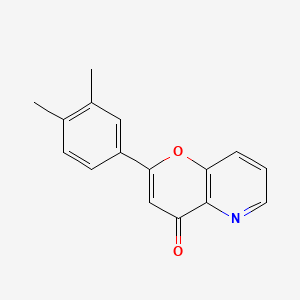
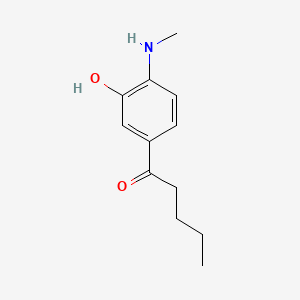
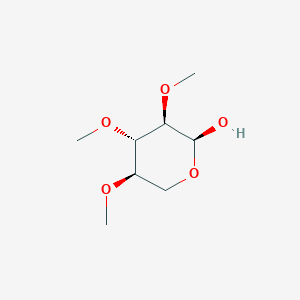
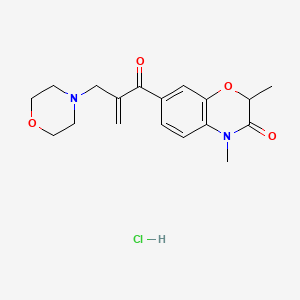

![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
